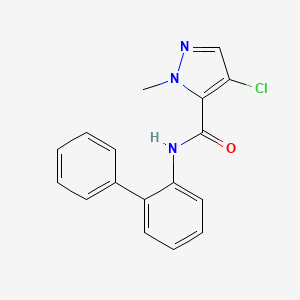

![molecular formula C17H18N8S B5500596 1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines are important compounds with diverse pharmacological activities. Derivatives such as 1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been explored for their potential in various therapeutic areas, reflecting the significance of their chemical and structural analysis (Ogurtsov & Rakitin, 2021).

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidines often involves nucleophilic substitution reactions, demonstrating the versatility of this scaffold in accessing a range of substituted derivatives. For example, the selective production of 4-substituted derivatives from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showcases the synthetic accessibility of these compounds (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is typically established through comprehensive analytical techniques, including high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis. These methods affirm the complex architecture of the molecule and its substituents, providing insight into its potential interaction mechanisms (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, underscoring their reactivity and functional group compatibility. The nucleophilic substitution reaction mentioned highlights the chemical versatility and potential for further derivatization, critical for the development of new compounds with enhanced properties (Ogurtsov & Rakitin, 2021).

Applications De Recherche Scientifique

Synthesis and Characterization

Pyrazole derivatives, including those structurally related to the compound , have been synthesized and characterized for their crystal structure and biological activities. These studies involve complex synthetic routes to create novel compounds, analyzed through techniques like FT-IR, UV–visible spectroscopy, NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Such research lays the groundwork for understanding the chemical and physical properties of pyrazolo[3,4-d]pyrimidine derivatives, which can be crucial for developing new drugs and materials (Titi et al., 2020).

Antimicrobial and Antifungal Applications

Research on pyrimidine-linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation has shown these compounds possess significant insecticidal and antibacterial potential. This suggests their utility in developing new antimicrobial agents, with implications for treating infectious diseases and in agricultural applications (Deohate & Palaspagar, 2020).

Antitumor Activities

Compounds within the pyrazolo[3,4-d]pyrimidine class have been investigated for their antitumor properties, revealing potential pharmacophore sites for antitumor activities. Such research is pivotal for the discovery and development of new cancer therapies, highlighting the compound's relevance in oncological research (Bavetsias et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not available, pyrazolo[3,4-d]pyrimidines are often studied for their potential as kinase inhibitors, particularly CDK2 inhibitors . They may exert their effects by binding to the kinase and inhibiting its activity, which can interfere with cell cycle progression and induce apoptosis .

Orientations Futures

Pyrazolo[3,4-d]pyrimidines, due to their wide range of biological activities, are a promising class of compounds for the development of new therapeutic agents . Future research could focus on the synthesis of new derivatives, investigation of their biological activities, and optimization of their properties for therapeutic use .

Propriétés

IUPAC Name |

1-methyl-6-propyl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N8S/c1-3-5-13-23-14(12-9-21-25(2)16(12)24-13)20-8-11-10-26-17(22-11)15-18-6-4-7-19-15/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDLXHDMYGGSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2C=NN(C2=N1)C)NCC3=CSC(=N3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)